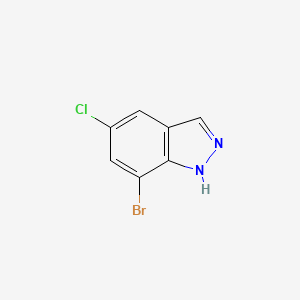

7-Bromo-5-chloro-1H-indazole

Übersicht

Beschreibung

7-Bromo-5-chloro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of bromine and chlorine atoms at the 7th and 5th positions, respectively. Indazole derivatives are known for their diverse biological activities and are used in various medicinal and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-azidobenzaldehydes and amines, which undergo consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–N bonds in DMSO under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the cyclization process .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine and chlorine atoms at positions 7 and 5, respectively, undergo nucleophilic substitution under specific conditions. Common reagents and outcomes include:

Key findings:

-

Bromine exhibits higher reactivity than chlorine due to its larger atomic size and weaker bond strength.

-

Substitution at position 7 is favored in polar aprotic solvents, while position 5 requires elevated temperatures .

Oxidation and Reduction Reactions

The compound participates in redox reactions, primarily targeting halogens or the indazole core:

| Process | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Bromine Reduction | Tributyltin hydride (Bu₃SnH), AIBN initiator | 5-Chloro-1H-indazole | |

| Ring Oxidation | KMnO₄, acidic conditions | Indazole-1-oxide derivatives |

-

Reduction of bromine to hydrogen is quantitative under radical conditions (e.g., Bu₃SnH/AIBN).

-

Oxidation of the pyrazole ring modifies electronic properties, enhancing solubility in polar media .

Cyclization Reactions

The compound serves as a precursor for synthesizing polycyclic structures:

-

Cyclization with Cu(OAc)₂ yields tricyclic compounds with potential kinase inhibitory activity.

-

Suzuki-Miyaura coupling introduces aryl groups at position 7, expanding structural diversity .

Electrophilic Aromatic Substitution (EAS)

The electron-rich indazole ring undergoes EAS at unsubstituted positions:

| Reaction Type | Reagents/Conditions | Products Formed | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-7-bromo-5-chloro-1H-indazole | |

| Sulfonation | H₂SO₄, SO₃, 50°C | Indazole sulfonic acid derivatives |

-

Nitration occurs preferentially at position 3 due to steric and electronic directing effects .

-

Sulfonation enhances water solubility, facilitating biochemical applications .

Functional Group Interconversion

The compound’s halogens enable transformations into other functional groups:

-

Halogen exchange (bromine to iodine) improves reactivity in cross-coupling reactions .

-

Amination introduces pharmacologically relevant aryl groups .

Stability Under Reaction Conditions

Experimental studies highlight its robustness:

| Condition | Outcome | Reference |

|---|---|---|

| Acidic (pH < 3) | Stable for 24 hrs at 25°C; decomposition at >80°C | |

| Basic (pH > 10) | Gradual hydrolysis of halogens over 48 hrs |

Comparative Reactivity with Analogues

A comparison with structurally similar compounds reveals unique features:

| Compound | Key Reactivity Differences | Reference |

|---|---|---|

| 5-Bromo-7-chloro-1H-indazole | Lower electrophilicity at position 5 | |

| 7-Bromo-1H-indazole | Faster substitution due to absence of Cl |

Wissenschaftliche Forschungsanwendungen

Chemistry

7-Bromo-5-chloro-1H-indazole serves as a versatile intermediate for synthesizing more complex organic molecules. It is utilized in various organic reactions, including substitutions and oxidations, leading to derivatives with enhanced properties .

Biology

This compound has shown potential as:

- Anticancer Agent : It interacts with key kinases (e.g., CHK1 and CHK2), disrupting cell cycle regulation and inducing apoptosis in cancer cells.

- Anti-inflammatory Agent : By inhibiting cyclooxygenase-2 (COX-2), it reduces the production of pro-inflammatory mediators like prostaglandin E2 (PGE2) .

- Antiviral Activity : Research indicates that indazole derivatives may possess antiviral properties, particularly against HIV .

Medicine

In medicinal chemistry, this compound is investigated for its therapeutic applications:

- Selective Inhibitor : It acts as a selective inhibitor of phosphoinositide 3-kinase δ, which is relevant for treating respiratory diseases.

- Drug Development : The compound is being explored in the development of pharmaceuticals targeting various diseases, including cancer and inflammatory conditions.

Case Study 1: Anticancer Activity

A study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through caspase activation. The compound's mechanism involved modulating key signaling pathways associated with cell survival and death .

Case Study 2: Anti-inflammatory Effects

In vitro experiments showed that this compound significantly reduced the expression of inflammatory markers in macrophages. By inhibiting COX-2 activity, it diminished the production of tumor necrosis factor-alpha (TNF-α), highlighting its potential for treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 7-Bromo-5-chloro-1H-indazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

7-Bromo-4-chloro-1H-indazole: Similar in structure but with different substitution patterns.

5-Bromo-7-carboxy-1H-indazole: Contains a carboxylic acid group instead of a chlorine atom.

1H-Indazole,7-bromo-5-chloro: A synonym for 7-Bromo-5-chloro-1H-indazole.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

7-Bromo-5-chloro-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound has been investigated for its potential applications in pharmaceuticals, particularly in cancer therapy and anti-inflammatory treatments. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily mediated through its interactions with various enzymes and proteins:

- Kinase Inhibition : The compound has been shown to inhibit checkpoint kinases CHK1 and CHK2, which play critical roles in cell cycle regulation. By disrupting these kinases, this compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

- COX-2 Inhibition : It acts as an inhibitor of cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This inhibition suggests potential applications in treating inflammatory diseases.

Biochemical Pathways

The compound influences several key biochemical pathways:

| Pathway | Effect |

|---|---|

| Cell Cycle | Inhibition of CHK1 and CHK2 leading to apoptosis |

| Inflammatory Response | Inhibition of COX-2 reducing inflammation |

| Metabolic Pathways | Modulation of cellular metabolism |

The inhibition of CHK1 and CHK2 disrupts the normal cell cycle, leading to cell death in cancerous tissues. Additionally, its anti-inflammatory properties are significant for conditions characterized by excessive inflammation.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Molecular Weight : Approximately 231.47 g/mol.

- LogP : Indicates good lipophilicity, suggesting adequate absorption and bioavailability.

These properties enhance its potential as a therapeutic agent.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antitumor Activity : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction via caspase activation.

- Anti-inflammatory Effects : Experimental models showed that treatment with this compound reduced inflammation markers in animal models of arthritis. The reduction in PGE2 levels correlates with decreased swelling and pain.

- Antibacterial Properties : Research indicated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Dosage Effects in Animal Models

The effects of this compound vary with dosage:

- Low Doses : Significant anti-inflammatory and anticancer effects with minimal toxicity observed.

- Higher Doses : Increased efficacy but also a rise in side effects, necessitating careful dosage optimization in therapeutic applications.

Eigenschaften

IUPAC Name |

7-bromo-5-chloro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXAUTRSBNWONT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650389 | |

| Record name | 7-Bromo-5-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875305-86-5 | |

| Record name | 7-Bromo-5-chloro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875305-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5-chloro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.